molecular formula C9H15F2N3 B11730556 N-butyl-1-(difluoromethyl)-3-methyl-1H-pyrazol-4-amine

N-butyl-1-(difluoromethyl)-3-methyl-1H-pyrazol-4-amine

Cat. No.: B11730556
M. Wt: 203.23 g/mol
InChI Key: GUKVAMYVBUVJIM-UHFFFAOYSA-N
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Description

N-butyl-1-(difluoromethyl)-3-methyl-1H-pyrazol-4-amine is a chemical compound with the molecular formula C8H14ClF2N3. It is a member of the pyrazole family, which is known for its diverse biological activities and applications in various fields of science and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-butyl-1-(difluoromethyl)-3-methyl-1H-pyrazol-4-amine typically involves the reaction of appropriate starting materials under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

N-butyl-1-(difluoromethyl)-3-methyl-1H-pyrazol-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluoromethylated pyrazole derivatives, while reduction can produce various amine derivatives .

Scientific Research Applications

N-butyl-1-(difluoromethyl)-3-methyl-1H-pyrazol-4-amine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-butyl-1-(difluoromethyl)-3-methyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. It may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    N-butyl-1,8-naphthalimide derivatives: Known for their fluorescent properties and applications in organic light-emitting diodes (OLEDs).

    1-Butyl-1-methylpyrrolidinium bis(trifluoromethylsulfonyl)imide: Used in energy storage and electrodeposition

Uniqueness

N-butyl-1-(difluoromethyl)-3-methyl-1H-pyrazol-4-amine is unique due to its specific chemical structure, which imparts distinct properties and reactivity.

Properties

Molecular Formula

C9H15F2N3

Molecular Weight

203.23 g/mol

IUPAC Name

N-butyl-1-(difluoromethyl)-3-methylpyrazol-4-amine

InChI

InChI=1S/C9H15F2N3/c1-3-4-5-12-8-6-14(9(10)11)13-7(8)2/h6,9,12H,3-5H2,1-2H3

InChI Key

GUKVAMYVBUVJIM-UHFFFAOYSA-N

Canonical SMILES

CCCCNC1=CN(N=C1C)C(F)F

Origin of Product

United States

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